5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole
Description
Significance of Benzoxazole (B165842) Scaffold in Drug Discovery
The benzoxazole nucleus, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is considered a "privileged scaffold" in medicinal chemistry. globalresearchonline.netijrrjournal.com This designation stems from its presence in a multitude of compounds exhibiting a broad spectrum of biological activities. jocpr.comresearchgate.net The therapeutic potential of benzoxazole derivatives is extensive, with research demonstrating their utility as anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral agents. jocpr.comglobalresearchonline.net
The versatility of the benzoxazole ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. globalresearchonline.net Its aromaticity contributes to its relative stability, while the presence of heteroatoms provides sites for crucial interactions with biological macromolecules. globalresearchonline.net Benzoxazoles can be viewed as structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may facilitate their interaction with biological systems. ijrrjournal.comjocpr.com
The following table summarizes the diverse pharmacological activities associated with the benzoxazole scaffold, as reported in various research studies.
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammation & Pain |
| Analgesic | Pain Management |
| Antiviral | Virology |
| Antifungal | Mycology |
| Anticonvulsant | Neurology |
| Antihypertensive | Cardiology |
Rationale for Investigating Piperazine-Substituted Benzoxazoles
The incorporation of a piperazine (B1678402) ring into the benzoxazole scaffold is a deliberate strategy to enhance the pharmacological profile of the resulting molecule. Piperazine, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a common building block in drug development. nih.govresearchgate.net Its inclusion can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. nih.gov
The two nitrogen atoms in the piperazine ring can be readily modified, allowing for the introduction of various substituents to modulate activity and selectivity. nih.gov Furthermore, the piperazine moiety can improve aqueous solubility and oral bioavailability, which are critical parameters for drug candidates. nih.govbohrium.com The flexible nature of the piperazine ring allows it to act as a versatile linker, connecting the benzoxazole core to other pharmacophoric fragments to optimize interactions with specific biological targets. researchgate.net In many instances, the addition of a piperazine group has led to the development of potent and selective therapeutic agents across different disease areas. wikipedia.org
Overview of Research Trajectories for Novel Heterocyclic Compounds
The exploration of novel heterocyclic compounds like 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole is part of a broader trend in medicinal chemistry that emphasizes the development of targeted and efficient therapies. mdpi.comrsc.org Modern drug discovery is increasingly reliant on the design and synthesis of molecules that can selectively interact with specific enzymes, receptors, or signaling pathways implicated in disease. mdpi.com
Recent advancements in synthetic methodologies, including C-H activation, photoredox chemistry, and multicomponent reactions, have enabled the rapid generation of diverse libraries of heterocyclic compounds for biological screening. rsc.orgresearchgate.net This has accelerated the identification of new lead structures with therapeutic potential. mdpi.commdpi.com The ongoing investigation into hybrid molecules, which combine two or more pharmacologically active scaffolds, is a particularly fruitful area of research. researchgate.net The synthesis of benzoxazole-piperazine hybrids exemplifies this approach, aiming to synergize the beneficial properties of each component to create superior drug candidates. connectjournals.comresearchgate.net
Properties
IUPAC Name |
5-methyl-2-piperazin-1-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-2-3-11-10(8-9)14-12(16-11)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWRWGVXGSCKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Development of 5 Methyl 2 Piperazin 1 Yl 1,3 Benzoxazole
Established Synthetic Pathways to the Benzoxazole (B165842) Core
The formation of the benzoxazole ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. The most prevalent strategies begin with ortho-aminophenol derivatives, which contain the requisite amine and hydroxyl groups in proximity for ring closure. For the synthesis of the target molecule's core, the key starting material is 4-methyl-2-aminophenol.
Cyclization Reactions
Cyclization reactions are fundamental to forming the benzoxazole core and typically involve the reaction of a 2-aminophenol with a one-carbon synthon, followed by intramolecular ring closure. A variety of reagents and catalytic systems have been developed to facilitate this transformation efficiently.
One of the most common approaches is the cyclization of 2-aminophenols with precursors such as carboxylic acids, aldehydes, or β-diketones. nih.govorganic-chemistry.org For instance, the reaction between a 2-aminophenol and a β-diketone can be catalyzed by a combination of a Brønsted acid and Copper Iodide (CuI) to yield various 2-substituted benzoxazoles. organic-chemistry.org Another powerful method involves the Tf₂O-promoted electrophilic activation of tertiary amides, which then react with 2-aminophenols in a cascade reaction involving nucleophilic addition, intramolecular cyclization, and elimination.
Modern advancements have introduced greener and more efficient cyclization methods. Iron-catalyzed hydrogen transfer allows for the redox condensation of o-hydroxynitrobenzenes with alcohols to provide a wide range of 2-substituted benzoxazoles. beilstein-journals.org Furthermore, eco-friendly protocols using magnetic nanomaterial-supported ionic liquids have been developed for the coupling and cyclization of 2-aminophenols and aromatic aldehydes under solvent-free sonication, offering high yields and rapid reaction times. nih.govnih.gov
| Cyclization Partner | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Aldehydes | Samarium triflate | Green method, reusable catalyst, aqueous medium. | organic-chemistry.org |
| β-Diketones | Brønsted Acid / CuI | Tolerates various substituents on the 2-aminophenol. | organic-chemistry.org |
| Carboxylic Acids | Lawesson's Reagent | Solvent-free, microwave-assisted, good yields. | organic-chemistry.org |
| Alcohols | Iron Catalyst | Redox condensation with o-hydroxynitrobenzenes. | beilstein-journals.org |
| Isocyanides | Palladium Catalyst | Aerobic oxidation conditions, mild. | organic-chemistry.org |
Condensation Reactions
Condensation is often the initial step in benzoxazole synthesis, where the 2-aminophenol reacts with a carbonyl-containing compound to form an intermediate, typically a Schiff base or an amide, which then undergoes cyclization. The condensation of o-aminophenols with aldehydes is one of the most popular and direct methods for this purpose. nih.govmdpi.com
These reactions can be promoted by a wide array of catalysts. For example, a magnetic nanomaterial Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) has been used to catalyze the condensation of 2-aminophenols with aromatic aldehydes under solvent-free conditions, yielding benzoxazoles in moderate to high yields. nih.gov Similarly, imidazolium chloride has been reported as an effective, metal-free promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives. mdpi.com These methods highlight a shift towards more environmentally friendly and cost-effective catalytic systems. nih.govmdpi.com
| Condensation Partner | Catalyst System | Reaction Conditions | Reference |
|---|---|---|---|
| Aromatic Aldehydes | LAIL@MNP | Solvent-free, 70 °C, sonication | nih.govnih.gov |
| DMF Derivatives | Imidazolium Chloride | 160 °C, metal-free | mdpi.com |
| Aldehydes | TiO₂–ZrO₂ | Acetonitrile, 60 °C | nih.gov |
| Benzoyl Chloride | Hf-BTC | Solvent-free, 120 °C, microwave | rsc.org |
Strategies for Piperazine (B1678402) Moiety Introduction
To synthesize 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole, the piperazine ring must be attached at the C2 position of the 5-methylbenzoxazole core. This is typically achieved after the benzoxazole ring has been formed.
Nucleophilic Substitution Reactions
The most direct and widely used strategy for introducing an amine at the C2 position of a benzoxazole is through nucleophilic aromatic substitution (SₙAr). This pathway involves the reaction of a benzoxazole bearing a suitable leaving group at the C2 position with piperazine. The nitrogen atom of piperazine acts as a potent nucleophile, attacking the electrophilic C2 carbon and displacing the leaving group. researchgate.netnih.gov
A common precursor for this reaction is 2-chloro-5-methyl-1,3-benzoxazole. biosynth.com The reaction with piperazine, often carried out in a suitable solvent and sometimes in the presence of a base to neutralize the generated HCl, yields the desired 2-(piperazin-1-yl) product. This method is analogous to well-documented SₙAr reactions on other heterocyclic systems, such as the reaction of piperazine with pentafluoropyridine or 2,4-dichloroquinazoline precursors. researchgate.netnih.gov The reactivity of the C2 position is enhanced by the electron-withdrawing nature of the heterocyclic ring, facilitating the nucleophilic attack.
Post-Cyclization Functionalization
Post-cyclization functionalization encompasses methods that modify the benzoxazole core after its formation. Nucleophilic substitution, as described above, is a primary example of this strategy. Another emerging approach is the direct C-H amination of the benzoxazole C2 position.
Recent research has focused on transition-metal-catalyzed C-H activation to form the C-N bond directly. Copper-catalyzed protocols have been developed for the direct oxidative C-H amination of benzoxazoles with primary and secondary amines. researchgate.netorganic-chemistry.org For instance, studies have shown the successful C2 amination of benzoxazole with piperidine (B6355638), a similar cyclic amine, using copper catalysts like CuCl or CuCl₂. beilstein-journals.orgresearchgate.net These reactions can be accelerated by microwave irradiation and may proceed without the need for harsh additives. beilstein-journals.org This direct functionalization avoids the pre-installation of a leaving group, representing a more atom-economical approach.
Optimization of Synthetic Routes
Optimizing the synthesis of this compound involves refining reaction conditions to maximize yield, minimize reaction times, and simplify purification, while also adhering to the principles of green chemistry.
Key areas for optimization include the choice of catalyst, solvent, temperature, and reaction time. For the construction of the benzoxazole core, the development of reusable catalysts, such as magnetic nanoparticles or polymer-supported catalysts, is a significant advancement. nih.govnih.gov These catalysts can be easily separated from the reaction mixture and reused for multiple cycles with minimal loss of activity, making the process more sustainable and cost-effective. nih.gov
The use of microwave irradiation has been shown to dramatically accelerate reaction rates for both the cyclization and amination steps. beilstein-journals.org For example, a C-H amination reaction that takes 6 hours under conventional heating can be completed in under 2 hours with microwave assistance. beilstein-journals.org Furthermore, conducting reactions under solvent-free conditions or in greener solvents like water or ethanol reduces environmental impact. organic-chemistry.orgnih.gov Optimization studies often involve screening various parameters to find the ideal balance, as shown in the table below for a model C2-amination reaction.
| Catalyst Loading | Temperature | Time | Method | Result (Yield) |
|---|---|---|---|---|
| 20 mol% | 80 °C | 6 h | Conventional Heating | Excellent |
| 20 mol% | 60 °C | 6 h | Conventional Heating | Good |
| 20 mol% | 80 °C | 2 h | Microwave | Excellent |
| 20 mol% | 80 °C | 1.5 h | Microwave | Excellent |
| 15 mol% | 80 °C | 2 h | Microwave | Reduced Yield |
Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that influence the outcome of the synthesis include the choice of solvent, temperature, catalyst, and reaction time.
For the condensation and cyclization steps, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction between the aminophenol and the electrophilic partner. The reaction temperature can vary widely depending on the specific reagents used, but elevated temperatures are often necessary to drive the cyclization to completion.
To enhance the yield, several strategies can be employed. The use of a suitable catalyst, such as a Lewis acid or a base, can accelerate the reaction rate and improve the efficiency of the cyclization. For example, in the synthesis of related benzoxazoles, catalysts like polyphosphoric acid (PPA) have been used to promote the condensation of aminophenols with carboxylic acids. ijpbs.com
Below is a table summarizing potential reaction conditions based on general benzoxazole syntheses:
| Parameter | Condition | Rationale |
| Solvent | DMF, DMSO, Toluene | Polar aprotic solvents can facilitate nucleophilic substitution and cyclization reactions. |
| Temperature | Room temperature to reflux | The optimal temperature depends on the reactivity of the specific substrates and catalysts used. |
| Catalyst | Lewis acids (e.g., ZnCl₂, AlCl₃), Brønsted acids (e.g., PPA, p-TsOH), or bases (e.g., K₂CO₃, Et₃N) | Catalysts can activate the substrates and lower the activation energy of the reaction. |
| Reactants | 4-methyl-2-aminophenol, a C1 synthon (e.g., cyanogen bromide, phosgene equivalent), piperazine | These represent the core building blocks for the target molecule. |
Continuous monitoring of the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential for determining the optimal reaction time and preventing the degradation of the product.
Stereochemical Considerations
For the parent compound, this compound, there are no stereocenters, and therefore, no stereoisomers. The molecule possesses a plane of symmetry.
However, stereochemical considerations would become relevant if chiral derivatives of the compound were to be synthesized. For example, if a chiral acylating or alkylating agent is used to derivatize the piperazine ring, a pair of diastereomers could be formed. In such cases, chiral chromatography techniques would be necessary to separate the individual stereoisomers. The synthesis of chiral piperazin-2-ones has been described, highlighting methods for controlling stereochemistry in piperazine-containing rings. rsc.org
Derivatization Strategies for this compound
The presence of the piperazine ring and the benzoxazole nucleus in this compound offers multiple sites for chemical modification. Derivatization can be a powerful tool to modulate the physicochemical and biological properties of the molecule.
Alkylation and Acylation of Piperazine Nitrogen Atoms
The secondary amine in the piperazine ring is a nucleophilic center that can readily undergo alkylation and acylation reactions.
Alkylation: The nitrogen atom can be alkylated using a variety of alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates (e.g., dimethyl sulfate). The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. The choice of base and solvent can influence the efficiency of the alkylation. For instance, weaker bases like potassium carbonate in a polar aprotic solvent are often sufficient. N-alkylation of a tetrazolo[1,5-a] nih.govelsevierpure.comnih.govtriazin-7-one has been reported, demonstrating a general approach to N-alkylation. researchgate.net
Acylation: The piperazine nitrogen can be acylated using acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride). These reactions are also typically performed in the presence of a base, such as triethylamine or pyridine, to scavenge the acid byproduct. Acylation introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
The following table provides examples of potential derivatization reactions at the piperazine nitrogen:
| Reaction Type | Reagent Example | Product Functional Group |
| Alkylation | Methyl iodide | N-Methylpiperazine |
| Benzyl bromide | N-Benzylpiperazine | |
| Acylation | Acetyl chloride | N-Acetylpiperazine |
| Benzoyl chloride | N-Benzoylpiperazine |
These derivatization strategies allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties.
Substitution Pattern Modifications on the Benzoxazole Ring
Modification of the benzoxazole ring itself presents another avenue for creating derivatives of this compound. Electrophilic aromatic substitution reactions are a common way to introduce new substituents onto a benzene ring.
The existing methyl group at the 5-position will direct incoming electrophiles primarily to the ortho and para positions (positions 4, 6, and 7). The electron-donating nature of the oxygen and nitrogen atoms in the oxazole ring also influences the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions that could be applied to the benzoxazole ring include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.
It is important to note that the reaction conditions for these substitutions would need to be carefully controlled to avoid undesired side reactions, such as reaction at the piperazine nitrogen. Protection of the piperazine amine functionality may be necessary before carrying out electrophilic substitution on the benzoxazole ring. For example, the synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles demonstrates the introduction of substituents on the benzoxazole ring. nih.govelsevierpure.com
Lack of Specific Research Data for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific, publicly accessible research data concerning the biological and pharmacological activities of the chemical compound This compound .
The investigation sought to find detailed information, including data tables and specific research findings, on the in vitro cytotoxicity and antimicrobial activity of this particular molecule, as per the requested article outline. The search included queries for cytotoxicity studies against cancer cell lines (MCF-7, A549, PC3, HeLa, HepG2, A431) and assessments of its antibacterial and antifungal spectrum, including Minimal Inhibitory Concentrations (MICs).
The search results yielded studies on related but structurally distinct compounds, such as other benzoxazole derivatives or molecules containing a piperazine moiety. However, no documents were identified that specifically reported experimental data for this compound itself.
Due to the strict requirement to focus solely on This compound and the absence of specific data for this compound, it is not possible to generate the requested scientific article. The available literature does not provide the necessary factual basis to accurately and authoritatively describe its biological activities as outlined.
Biological Activity and Pharmacological Investigations of 5 Methyl 2 Piperazin 1 Yl 1,3 Benzoxazole
Exploratory Biological Screening for Other Pharmacological Potential
Information regarding the exploratory biological screening of 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole is not available in published scientific literature. While the broader class of benzoxazoles and piperazine-containing compounds has been investigated for a wide range of biological activities, researchgate.netwisdomlib.org specific screening results for this compound are not documented.
No specific data from enzyme inhibition assays involving this compound could be retrieved from the available scientific databases. Studies on related benzoxazole (B165842) derivatives show that this class of compounds has been evaluated for the inhibition of various enzymes, but these findings are not directly applicable to the title compound. nih.gov
There is no publicly available information on the receptor binding profile of this compound. While other piperazinyl-benzoxazole derivatives have been synthesized and tested for their affinity to various receptors, such as serotonin (B10506) receptors, this specific molecule has not been profiled in similar studies.
No research detailing the effects of this compound on cellular pathways has been published. Consequently, there is no data to report on its potential to modulate any specific cellular signaling or metabolic pathways.
Structure Activity Relationship Sar Studies of 5 Methyl 2 Piperazin 1 Yl 1,3 Benzoxazole Derivatives
Impact of Benzoxazole (B165842) Ring Substituents on Biological Activity
The benzoxazole core is a key pharmacophore, and substitutions on this bicyclic ring system have a profound impact on the biological profile of the compounds. Positions 2 and 5 have been identified as particularly critical for modulating activity. researchgate.net
Role of Methyl Group at Position 5
The presence of a methyl group at the 5-position of the benzoxazole ring is a defining feature of the parent compound. While direct SAR studies comparing 5-methylated to 5-unsubstituted 2-(piperazin-1-yl)-1,3-benzoxazole are not extensively detailed in publicly available literature, the general importance of substitution at this position is acknowledged for influencing the intensity of the biological activity. jocpr.com
Effects of Substituents at Other Positions (e.g., Position 2)
Position 2 of the benzoxazole ring is considered decisive for the biological activity of this class of compounds. jocpr.com In the case of 5-methyl-benzoxazole derivatives, modifications at the 2-position, which in the parent compound is occupied by the piperazine (B1678402) ring, have been shown to significantly alter their antimicrobial spectrum and potency.
A study on 5-methyl-2-substituted benzoxazoles revealed varied microbiological activity based on the nature of the substituent at the 2-position. The introduction of different aryl and aralkyl groups led to a range of potencies against Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. Notably, the derivative 5-methyl-2-(p-chlorobenzyl)benzoxazole demonstrated antifungal activity comparable to the reference drugs oxiconazole (B1677861) and haloprogin (B1672930) against C. albicans. nih.gov This highlights the sensitivity of the biological activity to the electronic and steric nature of the group at position 2.
The table below summarizes the minimum inhibitory concentration (MIC) values for a selection of 5-methyl-2-substituted benzoxazole derivatives against Pseudomonas aeruginosa and Candida albicans, illustrating the impact of the 2-substituent. nih.gov
| Compound ID | 2-Substituent | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. C. albicans |
| IVa | Benzyl (B1604629) | 25 | >100 |
| IVb | p-Chlorobenzyl | 25 | 6.25 |
| IVc | p-Fluorobenzyl | 25 | 50 |
| IVd | p-Methylbenzyl | 25 | 100 |
| IVe | p-Methoxybenzyl | 25 | 100 |
| IVf | 3,4-Dimethoxybenzyl | 25 | 100 |
| IVg | Phenyl | 25 | >100 |
| IVi | 2-Phenylethyl | 25 | >100 |
| IVj | 3-Phenylpropyl | 25 | >100 |
| IVk | Cyclohexyl | 25 | >100 |
| IVn | 2-Furfuryl | 25 | 12.5 |
Data sourced from a study on 5(or 6)-methyl-2-substituted benzoxazole derivatives. nih.gov
Influence of Piperazine Moiety Modifications
The piperazine ring at the 2-position of the benzoxazole core serves as a versatile linker and a key determinant of the physicochemical properties and biological activity of the derivatives. Modifications to this moiety, particularly at the N-position, are a common strategy for optimizing drug candidates.
N-Substitution Effects on Activity and Solubility
The substitution on the distal nitrogen atom of the piperazine ring plays a critical role in modulating the biological activity and solubility of 2-(piperazin-1-yl)-1,3-benzoxazole derivatives. The basicity of this nitrogen can be crucial for forming interactions with biological targets, and the nature of the substituent can influence receptor binding, cell permeability, and aqueous solubility.
In a study of 2-((4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazoles, a series of compounds with different aryl substituents on the N-linked triazole ring were synthesized and evaluated for their in vitro anticancer activity. The results demonstrated that the electronic properties of the aryl substituent significantly impacted the cytotoxic potency against human cancer cell lines. For example, compounds with electron-withdrawing groups, such as chloro and nitro substituents on the phenyl ring, exhibited enhanced anticancer activity. connectjournals.com
The table below presents the anticancer activity (IC50 values) of selected N-substituted benzoxazole-piperazine-1,2,3-triazole derivatives against the MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines. connectjournals.com
| Compound ID | Aryl Substituent on Triazole Ring | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa |
| 4c | 2-Chlorophenyl | 25.07 | 31.66 |
| 4d | 3-Chlorophenyl | 23.12 | 38.44 |
| 4f | 3-Nitrophenyl | 20.18 | 26.86 |
| 4g | 3,5-Dichlorophenyl | 19.89 | 22.71 |
Data extracted from a study on benzoxazole-piperazine-1,2,3-triazole derivatives. connectjournals.com
Furthermore, the introduction of a piperazine moiety is a known strategy to improve the water solubility of drug candidates, which is a critical parameter for bioavailability. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, leading to the formation of soluble salts.
Conformational Analysis and Bioactive Conformation
While specific conformational analysis studies for 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole were not found in the reviewed literature, studies on related 2-substituted piperazines suggest that the substituent may prefer an axial or equatorial position depending on its nature and the presence of intramolecular interactions. For instance, in some 1-acyl and 1-aryl-2-substituted piperazines, the axial conformation was found to be preferred. nih.gov The bioactive conformation, which is the specific spatial arrangement the molecule adopts when it binds to its biological target, is crucial for its activity. Understanding this conformation is a key goal of medicinal chemistry to guide the design of more potent and selective analogs.
Correlation Between Structural Features and Specific Biological Effects
The SAR studies on this compound derivatives have begun to establish clear correlations between specific structural features and their resulting biological effects.
For antimicrobial activity, the data suggests that a 5-methyl-benzoxazole core is a viable scaffold. The nature of the substituent at the 2-position is a strong determinant of the antimicrobial spectrum and potency. As seen with 5-methyl-2-(p-chlorobenzyl)benzoxazole, the presence of an electron-withdrawing group on the benzyl moiety at position 2 can lead to potent antifungal activity. nih.gov
In the context of anticancer activity, modifications to the N-substituent of the piperazine ring are particularly impactful. The introduction of complex heterocyclic systems, such as substituted triazoles, and the electronic nature of these substituents, directly correlate with cytotoxic potency. The presence of electron-withdrawing groups on the terminal aryl ring of the N-substituent, as in the 3,5-dichlorophenyl derivative, was associated with the highest activity against the tested cancer cell lines. connectjournals.com This suggests that these moieties may be involved in key interactions within the binding site of the molecular target, which could be a protein kinase or another enzyme involved in cell proliferation. Indeed, many piperazine derivatives are known to exert their anticancer effects through kinase inhibition. nih.gov
Mechanistic Investigations of 5 Methyl 2 Piperazin 1 Yl 1,3 Benzoxazole
Elucidation of Molecular Targets
The therapeutic effects of a compound are intrinsically linked to its interaction with specific molecular targets within the cell. For 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole, understanding these targets is crucial to unraveling its biological activity.
Computational molecular docking studies on analogous compounds provide valuable insights into the potential protein-ligand interactions of this compound. These studies predict the binding affinity and orientation of a ligand within the active site of a protein. For instance, docking studies of various benzoxazole (B165842) derivatives have revealed key interactions with the binding sites of enzymes like tyrosine kinases and receptors such as the human estrogen receptor alpha (hERα). researchgate.netnih.gov In many cases, the benzoxazole core and the piperazine (B1678402) ring play crucial roles in forming hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the target protein's binding pocket. nih.gov These interactions are fundamental to the stability of the ligand-protein complex and are often predictive of the compound's inhibitory or modulatory activity.
Interactive Table: Predicted Protein-Ligand Interactions for Analogous Benzoxazole Derivatives
| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |
|---|---|---|---|
| Tyrosine Kinase | Amino acid residues in the ATP-binding site | Hydrogen bonding, hydrophobic interactions | researchgate.net |
| Estrogen Receptor Alpha (hERα) | Asp58, His231 | Hydrogen bonding, polar contacts | nih.gov |
Benzoxazole and piperazine moieties are known to be present in compounds that modulate the activity of various enzymes and receptors.
Enzyme Modulation: A significant body of research has identified benzoxazole derivatives as potent inhibitors of several enzyme families. Notably, they have been investigated as inhibitors of tyrosine kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer. researchgate.netsemanticscholar.org Furthermore, some benzoxazole compounds have shown inhibitory activity against DNA topoisomerases, including DNA gyrase, which is essential for bacterial DNA replication and a target for antibacterial agents. researchgate.net The substitution pattern on the benzoxazole ring and the nature of the group at the 2-position, in this case, a methylpiperazinyl group, are critical determinants of the inhibitory potency and selectivity.
Receptor Modulation: The piperazine ring is a common pharmacophore in ligands for various G-protein coupled receptors (GPCRs). Analogues of this compound have been found to act as antagonists for serotonin (B10506) receptors, specifically the 5-HT1A, 5-HT1B, and 5-HT1D subtypes. nih.gov This suggests that this compound could potentially modulate neuronal signaling pathways, although its primary investigated activity is in the realm of cancer.
Cellular Mechanism of Action Studies
The ultimate biological effect of a compound is a result of its impact on cellular processes. For anticancer agents, this often involves the induction of cell death and the inhibition of cell proliferation.
A hallmark of many anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Numerous studies on benzoxazole derivatives have demonstrated their pro-apoptotic effects. semanticscholar.orgnih.gov The intrinsic, or mitochondrial, pathway of apoptosis is frequently implicated. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.gov
Research on analogous compounds has shown that they can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic proteins such as Bax. semanticscholar.orgnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis. nih.gov Specifically, the activation of caspase-3 is a common downstream event observed with benzoxazole treatment. nih.gov
Interactive Table: Apoptotic Effects of Analogous Benzoxazole Derivatives on Cancer Cells
| Compound Type | Cancer Cell Line | Effect on Apoptotic Proteins | Result | Reference |
|---|---|---|---|---|
| Benzoxazole-thiazole hybrids | Colorectal Cancer | Down-regulation of Bcl-2, Up-regulation of Bax | Induction of apoptosis | nih.gov |
| Benzoxazole derivative 12l | HepG2 (Liver Cancer) | Increased caspase-3 and BAX, decreased Bcl-2 | 35.13% apoptosis induction | researchgate.net |
In addition to inducing apoptosis, anticancer compounds often disrupt the normal progression of the cell cycle, leading to a halt in cell division and proliferation. Studies on various benzoxazole derivatives have shown that they can cause cell cycle arrest at different phases. For example, the benzoxazole derivative K313 has been reported to induce a moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia and lymphoma cells. nih.gov In contrast, a cytotoxic benzoxazole-based sulfonamide, compound 3f, was found to cause cell-cycle arrest in colorectal cancer cell lines. nih.gov The specific phase of the cell cycle that is affected can depend on the chemical structure of the compound and the type of cancer cell being treated.
Direct interaction with DNA or with enzymes that regulate DNA topology is another mechanism through which benzoxazole derivatives can exert their cytotoxic effects. A significant number of studies have highlighted the potential of benzoxazole-containing compounds to act as DNA gyrase inhibitors. researchgate.netresearchgate.net DNA gyrase is a type II topoisomerase that is crucial for maintaining the supercoiling of bacterial DNA and is a validated target for antibiotics. researchgate.net While DNA gyrase is absent in eukaryotes, related topoisomerase enzymes are present and are also targets for some anticancer drugs. The inhibition of these enzymes can lead to DNA strand breaks and ultimately trigger apoptosis. The benzoxazole scaffold is believed to play a key role in the binding and inhibition of these enzymes. researchgate.net
Pathway Analysis and Signaling Cascade Modulation
Detailed mechanistic studies elucidating the specific signaling pathways and cascades modulated by this compound are not extensively available in the current body of scientific literature. While research has been conducted on structurally related benzoxazole and piperazine-containing compounds, direct evidence pinpointing the precise molecular targets and downstream signaling events of this specific molecule is limited.
The broader class of benzoxazole derivatives has been investigated for a variety of biological activities, often involving interactions with key cellular signaling pathways. For instance, various substituted benzoxazoles have been explored for their potential as anticancer agents, where they may exert their effects through the modulation of pathways involved in cell cycle progression, apoptosis, and cellular proliferation. nih.govelsevierpure.comresearchgate.net
Similarly, compounds incorporating a piperazine moiety are known to interact with a range of cellular targets, including G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. nih.gov This interaction can trigger or inhibit a cascade of intracellular signaling events, influencing neurotransmission and other physiological processes.
However, without specific studies on this compound, any discussion of its impact on signaling cascades remains speculative. To ascertain the compound's precise mechanism of action, further research is required. This would likely involve a combination of in vitro and in vivo studies, including:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the primary molecular targets of the compound.
Pathway Profiling: Employing methods like gene expression analysis (e.g., RNA sequencing) and phosphoproteomics to map the global changes in cellular signaling pathways upon treatment with the compound.
Functional Assays: Conducting specific assays to validate the modulation of identified pathways and to understand the functional consequences of these modulations on cellular behavior.
Interactive Data Table: Hypothetical Research Findings for Pathway Analysis of this compound. This table is for illustrative purposes to demonstrate how such data would be presented if available.
| Pathway Component | Assay Type | Observed Effect | Significance (p-value) |
| Kinase X | Kinase Activity Assay | Inhibition | <0.05 |
| Transcription Factor Y | Reporter Gene Assay | Decreased Activity | <0.01 |
| Apoptotic Protein Z | Western Blot | Increased Expression | <0.05 |
Computational Chemistry and Rational Drug Design Approaches
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Ligand-Protein Interaction Prediction
For a compound like 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole, molecular docking would be employed to predict how it interacts with the active site of a specific biological target, such as an enzyme or receptor. The benzoxazole (B165842) ring, being aromatic and planar, can participate in π-stacking and π-cation interactions, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors mdpi.com. The piperazine (B1678402) group can engage in hydrogen bonding and electrostatic interactions, which are crucial for anchoring the ligand within the binding pocket jetir.org.
Docking studies on similar benzoxazole and piperazine derivatives have identified key interactions that contribute to their biological activity. For instance, studies on benzoxazole derivatives targeting DNA gyrase and other enzymes have highlighted the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex benthamdirect.com. In a study of a benzoxazole derivative with the COVID-19 main protease, the benzoxazole ring protons and the NH group of the amide were observed to form key interactions nih.gov.
Table 1: Predicted Ligand-Protein Interactions for Benzoxazole-Piperazine Scaffolds
| Interaction Type | Potential Interacting Group on Ligand | Common Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Piperazine nitrogen atoms, Benzoxazole nitrogen/oxygen | Asp, Glu, Gln, Ser, Thr, Tyr |
| Hydrophobic Interactions | Benzoxazole ring, Methyl group | Ala, Val, Leu, Ile, Phe, Trp |
| π-π Stacking | Benzoxazole aromatic system | Phe, Tyr, Trp, His |
Binding Affinity Estimation
A primary output of molecular docking simulations is a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A more negative score generally indicates a stronger predicted binding affinity. For various benzoxazole and piperazine derivatives, docking scores have been used to rank compounds and prioritize them for synthesis and biological testing researchgate.netconnectjournals.comresearchgate.net. For example, docking studies of benzoxazole derivatives against the mTOR protein target demonstrated binding affinities with docking scores ranging from -7.084 to -7.426 kcal/mol researchgate.net. Another study on benzoxazole derivatives targeting prostaglandin H2 synthase (PGHS) protein reported docking scores of -9.3 and -9.4 kcal/mol for the most active compounds researchgate.net.
Table 2: Representative Docking Scores for Structurally Related Compounds
| Compound Class | Protein Target | Range of Docking Scores (kcal/mol) | Reference |
|---|---|---|---|
| Benzoxazole Derivatives | mTOR (4JT5) | -7.084 to -7.426 | researchgate.net |
| Benzoxazole Derivatives | DNA Gyrase | -6.092 to -6.687 | researchgate.net |
| Piperazine Derivatives | Androgen Receptor | -7.1 to -7.5 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that static docking models cannot. These simulations are crucial for assessing the stability of the predicted binding pose and understanding the intricate dynamics of the interaction.
Conformational Stability Analysis
After docking this compound into a target protein, MD simulations would be performed to evaluate the stability of the complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains in its binding pocket in a stable conformation nih.govmdpi.com. For instance, MD simulations of benzoxazole derivatives in the active site of the mTOR protein showed stable complexes with average RMSD values of 2.8 Å and 3.0 Å over 150 ns researchgate.net. Similarly, simulations of 2-piperazinyl quinoxaline derivatives confirmed stable binding in their respective targets rsc.org.
Table 3: Interpreting RMSD Values in Conformational Stability Analysis
| RMSD Value Range | Interpretation |
|---|---|
| < 2.0 Å | High stability of the complex. |
| 2.0 - 3.5 Å | Moderate and acceptable stability, indicating a stable binding pose. |
Binding Dynamics and Water Molecules
MD simulations can elucidate the role of water molecules in the binding process mtak.hunih.govnih.gov. Water molecules in a binding pocket can either be displaced by the ligand, which can be entropically favorable, or they can mediate interactions between the ligand and the protein by forming hydrogen bond bridges researchgate.netresearchgate.net. The dynamic nature of these water molecules and their impact on binding affinity and kinetics can be analyzed through MD simulations nih.gov. For trypsin, it was found that the ligand-free binding pocket is occupied by highly mobile water molecules, and their displacement is a key factor in ligand binding nih.gov. Understanding the dynamics of water molecules around the benzoxazole and piperazine moieties would be critical for optimizing the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like substituted 2-(piperazin-1-yl)-1,3-benzoxazoles, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.
The process involves calculating various molecular descriptors for a set of known active and inactive compounds. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular shape and size), and lipophilicity (e.g., LogP). Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity.
QSAR studies on piperazine and benzoxazole derivatives have identified several key descriptors that influence their activity researchgate.netopenpharmaceuticalsciencesjournal.com. For example, a QSAR study on piperine analogs identified descriptors related to partial negative surface area and the heat of formation as being crucial for their inhibitory activity nih.gov. Another study on piperazine and keto-piperazine derivatives found that constitutional descriptors like the number of double bonds and oxygen atoms were vital for their binding to the renin enzyme openpharmaceuticalsciencesjournal.com.
Table 4: Common Descriptors in QSAR Models for Piperazine and Benzoxazole Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions. |
| Topological | Molecular Connectivity Indices (e.g., Kier's ¹χ) | Relates to molecular size, shape, and branching. |
| Thermodynamic | Heat of Formation, Molar Refractivity | Reflects the stability and polarizability of the molecule. |
| Spatial/3D | Surface Area, Molecular Volume | Influences steric fit within the binding pocket. |
| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and hydrophobic interactions. |
A robust QSAR model, validated by statistical parameters like a high correlation coefficient (R²) and cross-validation coefficient (Q²), can be a powerful tool in rational drug design. It allows for the virtual screening of large libraries of compounds and the prioritization of candidates with the highest predicted activity for synthesis and testing, thereby saving time and resources.
Predictive Model Development
Predictive model development, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in identifying promising drug candidates. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzoxazole derivatives, three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoM-SIA) have been employed to build predictive models.
These models are developed by aligning a set of structurally related compounds and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). The resulting data is then correlated with the experimental biological activities using statistical methods such as Partial Least Squares (PLS) regression.
A key aspect of QSAR model development is rigorous validation to ensure its predictive power. This is typically assessed using statistical parameters such as the cross-validated correlation coefficient (q² or R²cv) and the predictive correlation coefficient (R²pred). A high q² value (typically > 0.5) indicates good internal consistency and predictive ability of the model for the training set of compounds. A high R²pred value confirms the model's ability to accurately predict the activity of an external test set of compounds not used in model generation. For a series of benzoxazole derivatives, a 3D-QSAR study yielded a CoMSIA model with a q² of 0.711 and an R²pred of 0.620, indicating a robust and predictive model. dergipark.org.tr
The insights gained from the contour maps generated by these models can guide the modification of the lead compound to enhance its biological activity. For instance, the models might indicate that increasing the steric bulk or modifying the electrostatic potential in specific regions of the molecule could lead to improved potency.
| Model | Statistical Parameter | Value | Significance |
| 3D-QSAR (CoMSIA) | q² (Cross-validated R²) | 0.711 | Good internal model predictivity |
| R² (Non-cross-validated R²) | 0.895 | Goodness of fit for the training set | |
| R²pred (Predictive R²) | 0.620 | Good external model predictivity | |
| F-statistic | 125.6 | Statistical significance of the model | |
| Standard Error of Estimate | 0.254 | Low error in predictions |
Table 1: Representative statistical results of a 3D-QSAR (CoMSIA) model for a series of benzoxazole derivatives. dergipark.org.tr
Identification of Key Pharmacophoric Features
Pharmacophore modeling is another vital computational technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For 2-(piperazin-1-yl)-1,3-benzoxazole derivatives, pharmacophore models help in understanding the key interaction points with their biological targets.
A typical pharmacophore model for this class of compounds would include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and positive ionizable centers. The benzoxazole moiety often contributes to hydrophobic interactions and may contain hydrogen bond acceptors. The piperazine ring is crucial as it can be protonated at physiological pH, providing a positive ionizable feature that can engage in electrostatic interactions with the target protein. Furthermore, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.
The generation of a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. These models can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.
| Pharmacophoric Feature | Description | Potential Molecular Moiety |
| Hydrogen Bond Acceptor (HBA) | A feature that can accept a hydrogen bond from a donor group on the receptor. | Nitrogen and oxygen atoms in the benzoxazole ring; Nitrogen atoms in the piperazine ring. |
| Hydrogen Bond Donor (HBD) | A feature that can donate a hydrogen bond to an acceptor group on the receptor. | N-H group in the piperazine ring (if unsubstituted or mono-substituted). |
| Hydrophobic (HY) | A non-polar region of the molecule that can interact with hydrophobic pockets of the receptor. | The fused benzene ring of the benzoxazole core; the methyl group. |
| Positive Ionizable (PI) | A feature that is positively charged or can be protonated at physiological pH. | The piperazine ring. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system that can engage in π-π stacking or other aromatic interactions. | The benzoxazole ring system. |
Table 2: Key pharmacophoric features identified for 2-(piperazin-1-yl)-1,3-benzoxazole analogs. nih.govmdpi.com
In Silico ADME Prediction
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical component of modern drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. These predictions help in the early identification of molecules with potentially poor ADME profiles, thus reducing the likelihood of late-stage failures in drug development. For compounds like this compound, various ADME parameters can be calculated using a range of software and web-based tools.
These predictive models are typically built using large datasets of compounds with experimentally determined ADME properties. The predictions are based on the physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
Commonly predicted ADME properties include:
Human Intestinal Absorption (HIA): Predicts the percentage of a drug that will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) penetration: Predicts the ability of a compound to cross the blood-brain barrier.
Cytochrome P450 (CYP) inhibition: Predicts the potential of a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
Plasma Protein Binding (PPB): Predicts the extent to which a compound will bind to proteins in the blood plasma.
For a representative benzoxazole-piperazine derivative, the following in silico ADME properties were predicted:
| ADME Property | Predicted Value/Classification | Significance |
| Molecular Weight ( g/mol ) | < 500 | Complies with Lipinski's Rule of Five |
| logP (Octanol/Water Partition Coefficient) | < 5 | Complies with Lipinski's Rule of Five |
| Hydrogen Bond Donors | < 5 | Complies with Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | < 10 | Complies with Lipinski's Rule of Five |
| Topological Polar Surface Area (TPSA) (Ų) | < 140 | Associated with good oral bioavailability |
| Human Intestinal Absorption (%) | High | Good potential for oral absorption |
| Blood-Brain Barrier Permeation | Low/Medium | Potential for CNS or peripheral activity depending on the therapeutic target |
| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions mediated by CYP2D6 |
| P-glycoprotein Substrate | Yes/No | Affects drug efflux and distribution |
Table 3: Representative in silico ADME prediction for a benzoxazole-piperazine analog. researchgate.netnih.gov
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of drug design, DFT calculations provide valuable insights into the electronic properties of a molecule, such as its reactivity, stability, and spectroscopic characteristics. For this compound, DFT calculations can elucidate its electronic nature, which is fundamental to its interaction with biological targets.
Key electronic properties calculated using DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions with biological macromolecules.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be derived from HOMO and LUMO energies to quantify the global reactivity of the molecule.
DFT studies on related benzoxazole derivatives have shown that the HOMO is typically localized on the benzoxazole ring system, while the LUMO distribution can vary depending on the substituents. These calculations help in understanding the charge transfer characteristics within the molecule and its potential for engaging in various types of interactions.
| Electronic Property | Calculated Value (eV) | Interpretation |
| E_HOMO | -5.61 | Energy of the highest occupied molecular orbital |
| E_LUMO | -1.33 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 4.28 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 5.61 | Energy required to remove an electron |
| Electron Affinity (A) | 1.33 | Energy released when an electron is added |
| Chemical Hardness (η) | 2.14 | Resistance to change in electron configuration |
| Chemical Softness (S) | 0.23 | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | 3.47 | Power of an atom to attract electrons |
| Electrophilicity Index (ω) | 2.82 | Measure of electrophilic character |
Table 4: Representative DFT-calculated electronic properties for a 5-methyl-benzoxazole derivative. semanticscholar.orgnih.gov
Potential Therapeutic Applications and Future Research Directions
Advancing Antimicrobial Agent Development
The benzoxazole (B165842) core is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Synthetic benzoxazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov Research into hybrids combining benzoxazole, piperazine (B1678402), and 1,2,3-triazole moieties has yielded compounds with significant antibacterial properties. For instance, certain derivatives have shown potent activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. connectjournals.com
The mechanism of action for these compounds is an area of active investigation, with some studies suggesting that piperazine-thiadiazole conjugates may act as inhibitors of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis. mdpi.com The structural versatility of the 5-methyl-2-(piperazin-1-yl)-1,3-benzoxazole scaffold allows for modifications that could enhance potency and broaden the spectrum of activity, making it a valuable starting point for developing new drugs to combat microbial resistance. nih.govconnectjournals.com
Table 1: Antimicrobial Activity of Selected Benzoxazole-Piperazine Derivatives
| Compound ID | Modification | Test Organism | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 4g | Benzoxazole-piperazine-1,2,3-triazole hybrid with 3,5-dichlorophenyl | B. subtilis | 3.12 ± 0.25 | connectjournals.com |
| 4g | Benzoxazole-piperazine-1,2,3-triazole hybrid with 3,5-dichlorophenyl | S. aureus | 12.5 ± 0.18 | connectjournals.com |
| 4g | Benzoxazole-piperazine-1,2,3-triazole hybrid with 3,5-dichlorophenyl | E. coli | 3.12 ± 0.54 | connectjournals.com |
| 4d | Benzoxazole-piperazine-1,2,3-triazole hybrid with 3-chlorophenyl | S. aureus | 6.25 ± 0.32 | connectjournals.com |
| 4d | Benzoxazole-piperazine-1,2,3-triazole hybrid with 3-chlorophenyl | E. coli | 12.5 ± 0.39 | connectjournals.com |
This table is interactive and can be sorted by column.
Novel Anticancer Lead Optimization
The development of more selective and less toxic anticancer agents is a critical goal in medicinal chemistry. nih.gov Heterocyclic compounds, particularly benzoxazoles, are considered valuable structures for this purpose due to their wide range of biological activities. nih.govamazonaws.com Studies on novel series of benzoxazole derivatives featuring piperazine moieties have demonstrated potential anticancer activity. nih.govdntb.gov.uaelsevierpure.com
For example, certain 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles were evaluated for their cytotoxicity against human A-549 lung carcinoma cells. nih.govelsevierpure.com The results indicated that specific structural modifications could lead to compounds with selective properties, showing toxicity to cancer cells at concentrations where healthy cells remain unaffected. nih.gov Similarly, the introduction of N-methyl-piperazine groups into benzoxazole scaffolds has been used as a lead optimization strategy to improve solubility while retaining antiproliferative activity. nih.gov Further research has focused on creating hybrid molecules, such as combining the benzoxazole-piperazine core with a 1,2,3-triazole ring, leading to derivatives with good cytotoxic activity against MCF-7 and HeLa cancer cell lines. connectjournals.com
Table 2: In Vitro Anticancer Activity of Selected Benzoxazole-Piperazine Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|---|
| 4g | Benzoxazole-piperazine-1,2,3-triazole hybrid with 3,5-dichlorophenyl | MCF-7 (Breast) | 19.89 ± 1.04 | connectjournals.com |
| 4g | Benzoxazole-piperazine-1,2,3-triazole hybrid with 3,5-dichlorophenyl | HeLa (Cervical) | 22.71 ± 1.06 | connectjournals.com |
| 4f | Benzoxazole-piperazine-1,2,3-triazole hybrid with 3-nitrophenyl | MCF-7 (Breast) | 20.18 ± 0.77 | connectjournals.com |
| 4f | Benzoxazole-piperazine-1,2,3-triazole hybrid with 3-nitrophenyl | HeLa (Cervical) | 26.86 ± 0.88 | connectjournals.com |
| 4d | Benzoxazole-piperazine-1,2,3-triazole hybrid with 3-chlorophenyl | MCF-7 (Breast) | 23.12 ± 0.85 | connectjournals.com |
This table is interactive and can be sorted by column.
Exploration of Other Pharmacological Potential (e.g., Anti-inflammatory, Anticonvulsant)
Anti-inflammatory Activity The benzoxazole scaffold is present in commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen. nih.gov Research has shown that derivatives of 2-aryl-5-benzoxazolealkanoic acid possess notable anti-inflammatory activity. nih.gov The piperazine ring is also known to be a component of molecules that can act as antagonists for histamine (B1213489) and serotonin (B10506) receptors, which are involved in inflammation. researchgate.net The combination of these two moieties in a single structure is a promising strategy for developing new anti-inflammatory agents. researchgate.netnih.gov Studies on N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives, some containing piperazine, demonstrated their ability to protect against carrageenan-induced paw edema. nih.gov Other research on methyl salicylate (B1505791) derivatives bearing a piperazine moiety found that they could significantly inhibit the release of pro-inflammatory cytokines like IL-6 and TNF-α. researchgate.netnih.gov
Anticonvulsant Activity Benzoxazole derivatives have also been investigated for their potential as anticonvulsant agents. amazonaws.com The piperazine nucleus is a common feature in various compounds targeting the central nervous system. researchgate.net Studies on derivatives of 3-aryl-pyrrolidine-2,5-dione containing an N-(4-methylpiperazin-1-yl) group showed strong anticonvulsant activity in the maximum electroshock (MES) seizure test. nih.gov Similarly, research on other piperazine-containing heterocyclic systems has identified compounds with potent activity in both pentylenetetrazole (PTZ) and MES-induced seizure models. japsonline.comresearchgate.net These findings suggest that the this compound framework could serve as a template for designing novel anticonvulsants.
Development as Ligands for Biochemical Probes
The inherent photophysical properties of the benzoxazole ring system make it an attractive scaffold for the development of fluorescent probes. nih.gov The ability to modify the structure, including the addition of a piperazine group, allows for the tuning of these properties and the introduction of specific binding capabilities. For example, benzanthrone (B145504) derivatives functionalized with a piperazine moiety have been synthesized and investigated for their photophysical properties, demonstrating their potential as fluorescent dyes. mdpi.com Furthermore, benzo[a]phenoxazinium chlorides with sulfonamide groups have been developed as near-infrared (NIR) fluorescent probes for staining specific cellular organelles. mdpi.com Given that the piperazine moiety can be functionalized to target specific biological molecules, derivatives of this compound could be developed as selective ligands for use as biochemical probes to study cellular processes or as diagnostic tools.
Strategies for Improving Selectivity and Potency
Improving the selectivity and potency of this compound derivatives is a key objective of ongoing research. Structure-activity relationship (SAR) studies are crucial for guiding the rational design of more effective compounds.
Key strategies include:
Substitution on the Benzoxazole Ring: Adding electron-withdrawing or electron-donating groups to the benzoxazole core can significantly alter the electronic properties and biological activity of the molecule. For instance, the introduction of a fluorine atom has been explored in the design of anticancer agents. nih.gov
Modification of the Piperazine Moiety: The nitrogen atoms of the piperazine ring offer sites for substitution. Attaching different aryl or alkyl groups can influence the compound's affinity and selectivity for various biological targets. mdpi.comnih.gov For example, in a series of anticonvulsants, the presence of a diphenylmethyl group on the piperazine ring was found to be beneficial for activity. mdpi.com
Molecular Hybridization: Combining the benzoxazole-piperazine scaffold with other pharmacologically active heterocycles, such as 1,2,3-triazole or thiazole, is a common strategy to create hybrid molecules with potentially enhanced or dual activities. connectjournals.comrsc.orgnih.gov This approach aims to engage multiple biological targets or improve pharmacokinetic properties.
Identification of Novel Biological Targets for this compound
The diverse biological activities reported for benzoxazole and piperazine derivatives suggest that this chemical class can interact with a wide array of biological targets. Identifying these targets is essential for understanding their mechanism of action and for the rational development of new drugs.
Potential targets identified for related compounds include:
Receptors: Benzoxazole derivatives have been identified as potent ligands for serotonin receptors, specifically as 5-HT3 and 5-HT6 receptor antagonists and 5-HT3 receptor agonists. nih.govnih.govresearchgate.net
Enzymes: This class of compounds has shown inhibitory activity against several key enzymes. These include tyrosine kinases, nih.gov cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) which are involved in inflammation, nih.gov and monoamine oxidase-A (MAO-A). mdpi.com More recently, a histone methyltransferase (HMT) was identified as a potential target for compounds containing a 6-(piperazin-1-yl)-1,3,5-triazine core, suggesting that epigenetic targets could be relevant for this scaffold as well. wellcomeopenresearch.org
Ion Channels: In-silico predictions and subsequent in-vivo testing of piperine, a piperidine (B6355638) alkaloid, suggested that its anticonvulsant activity may be related to the antagonism of sodium and calcium channels. nih.gov This indicates that ion channels could also be a potential target class for piperazine-containing compounds.
Future research will focus on target deconvolution studies for active derivatives of this compound to elucidate their precise molecular mechanisms of action and uncover novel therapeutic opportunities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-2-(piperazin-1-yl)-1,3-benzoxazole, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution between a benzoxazole precursor (e.g., 5-methyl-1,3-benzoxazole-2-thiol) and piperazine derivatives. Key steps include refluxing in dichloromethane (DCM) with triethylamine (EtN) as a base to facilitate deprotonation and coupling. For example, similar benzoxazole-piperazine derivatives were synthesized by reacting piperazine intermediates with benzoxazole halides under reflux for 3 hours, achieving yields of 80% after recrystallization from ethanol .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Characterization typically involves H/C NMR to confirm substitution patterns and piperazine integration. Melting point analysis (e.g., 187–190°C for related analogs) and HPLC with UV detection (≥97% purity) are standard for purity validation. Recrystallization from ethanol or diethyl ether is recommended to remove unreacted precursors .
Q. What computational tools are recommended for modeling the crystal structure of this compound?
- Methodological Answer : The SHELX system (e.g., SHELXL) is widely used for small-molecule crystallography. It refines structures against high-resolution X-ray diffraction data, even for compounds with complex heterocycles like benzoxazole-piperazine hybrids. SHELXPRO can interface with macromolecular datasets if applied to protein-ligand complexes .
Advanced Research Questions
Q. How do structural modifications at the piperazine moiety influence the compound’s affinity for biological targets such as orexin or adenosine receptors?
- Methodological Answer : Substituting the piperazine with groups like 4-methoxyphenyl or 2-methoxyethyl (e.g., in A adenosine receptor antagonists) alters steric and electronic interactions. For instance, introducing a 4-methoxyphenyl group via reductive amination improved receptor binding by 30% in analogs. SAR studies should pair in vitro binding assays (e.g., competitive radioligand displacement) with molecular docking to map key interactions .
Q. What experimental strategies resolve contradictions in reported anticancer activity across cell lines?
- Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic stability, or assay conditions (e.g., serum concentration). To address this:
- Standardize assays using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 hours).
- Compare logP values and solubility profiles to assess bioavailability.
- Validate target engagement via Western blotting for apoptosis markers (e.g., caspase-3) .
Q. How can researchers leverage high-throughput crystallography to study this compound’s binding modes in enzyme inhibition?
- Methodological Answer : High-resolution X-ray datasets (≤1.8 Å) processed via SHELXC/D/E pipelines enable rapid phasing of co-crystallized enzyme-ligand complexes. For example, benzoxazole derivatives targeting VEGFR-2 were co-crystallized with the kinase domain, revealing hydrogen bonds between the benzoxazole oxygen and Asp1046. Refinement in SHELXL with anisotropic displacement parameters improves accuracy .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how are they mitigated?
- Methodological Answer : Scaling up nucleophilic substitution reactions requires optimizing solvent volume (e.g., DCM vs. DMF) and avoiding exothermic side reactions. A stepwise protocol is recommended:
- Use catalytic KI to accelerate halogen displacement.
- Employ flash chromatography (silica gel, ethyl acetate/hexane) for intermediate purification.
- Monitor reaction progress via TLC to minimize byproducts .
Data Contradiction Analysis
Q. Why do some studies report potent orexin receptor antagonism for this compound, while others show negligible activity?
- Resolution : Differences may stem from stereochemical variations (e.g., (R)- vs. (S)-isomers in diazepane analogs) or assay sensitivity. For example, this compound derivatives with (R)-configured diazepane moieties (as in Suvorexant) exhibit 100-fold higher orexin receptor affinity than (S)-isomers. Ensure enantiomeric purity via chiral HPLC and validate using IC measurements in calcium flux assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
